D-Trans-Allethrin;Esbiothrin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include:
Cyclopropanation: The reaction of chrysanthemic acid with an appropriate alkene in the presence of a catalyst to form the cyclopropane ring.
Esterification: The resulting cyclopropane carboxylic acid is then esterified with an alcohol to form the final product.
Industrial Production Methods: Industrial production of S-Bioallethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:
Raw Material Preparation: Chrysanthemic acid and other reagents are prepared.
Reaction: The cyclopropanation and esterification reactions are carried out in large reactors.
Purification: The crude product is purified using HPLC to obtain high-purity S-Bioallethrin.
Chemical Reactions Analysis
Types of Reactions: S-Bioallethrin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-Bioallethrin .
Scientific Research Applications
S-Bioallethrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and synthesis.
Biology: Research on its effects on insect physiology and behavior.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria and dengue.
Industry: Used in the development of insecticidal products for household and agricultural use
Mechanism of Action
S-Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the channels, causing prolonged opening and delayed closing. As a result, the neurons become hyperexcitable, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal neuronal function .
Comparison with Similar Compounds
Bioallethrin: A mixture of two allethrin isomers in a 1:1 ratio.
Esbiothrin: A mixture of the same two stereoisomers in an approximate ratio of R:S = 1:3.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Uniqueness: S-Bioallethrin is unique due to its high stereoselectivity and efficacy at lower doses compared to other pyrethroids. Its specific (S)(1R,3R) enantiomer configuration provides enhanced insecticidal activity while maintaining low toxicity to mammals .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-1-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7-9,14,16-17H,10H2,1-6H3 |
InChI Key |
ZUUDNKYTYANLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |
Origin of Product |
United States |
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